(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide
CAS No.: 1105251-28-2
Cat. No.: VC6466464
Molecular Formula: C16H16ClN3O
Molecular Weight: 301.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105251-28-2 |
|---|---|
| Molecular Formula | C16H16ClN3O |
| Molecular Weight | 301.77 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C16H16ClN3O/c1-20-16(12-6-4-8-14(12)19-20)18-15(21)10-9-11-5-2-3-7-13(11)17/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,21)/b10-9+ |
| Standard InChI Key | BHIJBWLEEZRSSR-MDZDMXLPSA-N |
| SMILES | CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CC=C3Cl |
Introduction
Key Features:
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Molecular Formula: C15H16ClN3O
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Functional Groups:
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Acrylamide group ()
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Substituted phenyl ring (2-chlorophenyl)
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Cyclopenta[c]pyrazole core
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Stereochemistry: The "(E)" designation indicates the trans configuration of the acrylamide double bond.
Synthesis
The synthesis of this compound typically involves the following steps:
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Preparation of Cyclopenta[c]pyrazole Intermediate:
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Cyclopenta[c]pyrazoles are synthesized via condensation reactions involving hydrazines and cyclopentanone derivatives.
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The methyl substitution at the pyrazole nitrogen is introduced during this step.
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Formation of Acrylamide Moiety:
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The acrylamide group is introduced through a reaction between an appropriate acrylate derivative and the cyclopenta[c]pyrazole intermediate.
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The reaction is catalyzed by bases such as triethylamine to ensure the formation of the (E)-isomer.
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Final Assembly:
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The 2-chlorophenyl group is attached via electrophilic substitution or coupling reactions to yield the final product.
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Reaction Conditions:
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Solvent: Ethanol or dichloromethane
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Temperature: Moderate (room temperature to ~60°C)
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Catalysts: Triethylamine or other organic bases
Pharmaceutical Research:
This compound’s structure suggests potential bioactivity due to:
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The acrylamide group, which often interacts with biological targets like enzymes or receptors.
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The cyclopenta[c]pyrazole ring, known for its presence in bioactive molecules with anti-inflammatory or anticancer properties.
Molecular Docking Studies:
Preliminary in silico studies could evaluate its binding affinity toward enzymes such as kinases or proteases, making it a candidate for drug discovery pipelines.
Material Science:
Acrylamide derivatives are sometimes explored for their polymerizable properties, which could make this compound useful in advanced materials research.
Analytical Data
To confirm its structure and purity, various analytical techniques are employed:
| Technique | Observations/Results |
|---|---|
| NMR Spectroscopy | Signals corresponding to aromatic protons, acrylamide protons, and pyrazole protons are expected. |
| Mass Spectrometry | Molecular ion peak at ~290 m/z (for C15H16ClN3O). |
| IR Spectroscopy | Peaks for stretch (~3300 cm) and stretch (~1650 cm). |
Safety and Handling
As with many synthetic compounds:
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Toxicity: Limited data available; handle with care.
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Storage: Store in a cool, dry place away from light and moisture.
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling.
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